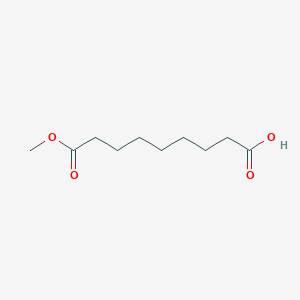

9-Methoxy-9-oxononanoic acid

概要

説明

Alpha-Zearalenol is a nonsteroidal estrogen belonging to the resorcylic acid lactone group. It is a mycoestrogen produced by Fusarium species, particularly Fusarium graminearum and Fusarium culmorum. This compound is the alpha-epimer of beta-Zearalenol and is a major metabolite of Zearalenone, formed mainly in the liver and to a lesser extent in the intestines during first-pass metabolism . Alpha-Zearalenol is known for its potent estrogenic activity, being about three to four times more potent than Zearalenone .

準備方法

Synthetic Routes and Reaction Conditions: Alpha-Zearalenol can be synthesized through the reduction of Zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at low temperatures to ensure selective reduction to Alpha-Zearalenol.

Industrial Production Methods: In industrial settings, the production of Alpha-Zearalenol involves the fermentation of grains contaminated with Fusarium species. The fermentation process is optimized to maximize the yield of Zearalenone, which is subsequently reduced to Alpha-Zearalenol using chemical reduction methods . The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

化学反応の分析

反応の種類: アルファ-ゼアラレノールは、次のようなさまざまな化学反応を起こします。

酸化: アルファ-ゼアラレノールは、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して、ゼアラレノンに酸化できます.

還元: 前述のように、ゼアラレノンは還元剤を使用してアルファ-ゼアラレノールに還元できます.

置換: アルファ-ゼアラレノールは、特定の条件下で、ヒドロキシル基が他の官能基に置換される置換反応を起こすことができます.

一般的な試薬と条件:

酸化: 酸性または中性条件下での過マンガン酸カリウム (KMnO4)。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4)。

生成される主要な生成物:

酸化: ゼアラレノン。

還元: アルファ-ゼアラレノール。

4. 科学研究への応用

アルファ-ゼアラレノールは、さまざまな分野でいくつかの科学研究への応用があります。

科学的研究の応用

Chemistry

9-Methoxy-9-oxononanoic acid serves as a model compound in various chemical studies. Its properties allow researchers to investigate the behavior of resorcylic acid lactones and their interactions with other chemicals.

Key Studies :

- Catalytic Activity : In one study, methyl hydrogen azelate was used to evaluate the catalytic efficiency of polymeric sulfonic acids in hydrolysis reactions, demonstrating significant improvements over traditional catalysts.

Biology

The compound is investigated for its biological effects, particularly its estrogenic activity. It has been studied for its potential impact on reproductive health and endocrine disruption.

Case Studies :

- Estrogenic Effects : Research has shown that this compound can influence estrogen receptors, which may have implications for hormone replacement therapies.

Medicine

In the medical field, this compound is being explored for its therapeutic potential. Its interaction with biological systems makes it a candidate for further studies in hormone-related treatments.

Applications :

- Hormone Replacement Therapy : The compound's effects on estrogen receptors suggest it could play a role in developing treatments for hormonal imbalances.

Mycotoxin Detection

In the food and feed industry, this compound is utilized in developing assays and detection methods for mycotoxins.

| Application Area | Description |

|---|---|

| Mycotoxin Detection | Used in assays to detect harmful mycotoxins in agricultural products. |

Summary of Findings

The applications of this compound span multiple fields, from chemistry to medicine. Its role as a model compound in chemical reactions and its potential biological effects make it a valuable substance for ongoing research.

作用機序

アルファ-ゼアラレノールは、体内のエストロゲン受容体に結合することで作用を発揮します。 天然エストロゲンの作用を模倣し、エストロゲン受容体媒介経路の活性化につながります 。この結合は、遺伝子発現、細胞増殖、分化の調節など、さまざまな生理学的効果をもたらす可能性があります。 この化合物の強力なエストロゲン活性は、特にアルファサブタイプなど、エストロゲン受容体に対する高い親和性によるものです .

類似の化合物:

ベータ-ゼアラレノール: アルファ-ゼアラレノールのベータエピマーであり、類似したものの、エストロゲン活性は弱いです.

ゼアラレノン: アルファ-ゼアラレノールが由来する親化合物であり、エストロゲン活性は低いです.

ゼアララノン: ゼアラレノンの還元型であり、エストロゲン活性は類似しています.

アルファ-ゼアララノール: ゼアラレノンの別の還元代謝物であり、エストロゲン活性は同等です.

ユニークさ: アルファ-ゼアラレノールは、関連する化合物に比べて、その強力なエストロゲン活性のためにユニークです。 エストロゲン受容体に強く結合する能力は、エストロゲン効果を研究し、エストロゲン関連療法を開発するための貴重な化合物となっています .

類似化合物との比較

Beta-Zearalenol: The beta-epimer of Alpha-Zearalenol, with similar but less potent estrogenic activity.

Zearalenone: The parent compound from which Alpha-Zearalenol is derived, with lower estrogenic potency.

Zearalanone: A reduced form of Zearalenone with similar estrogenic properties.

Alpha-Zearalanol: Another reduced metabolite of Zearalenone, with comparable estrogenic activity.

Uniqueness: Alpha-Zearalenol is unique due to its high estrogenic potency compared to its related compounds. Its ability to bind strongly to estrogen receptors makes it a valuable compound for studying estrogenic effects and developing estrogen-related therapies .

生物活性

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate or 9-oxononanoic acid, is a medium-chain fatty acid that has garnered attention for its biological activities, particularly in metabolic processes and cell signaling. This compound is a significant metabolite of zearalenone and is primarily formed in the liver. Its effects on lipid metabolism, enzyme activity, and potential therapeutic applications are of considerable interest in biochemical research.

- Molecular Formula : C₁₀H₁₈O₄

- Molecular Weight : 202.248 g/mol

- CAS Number : 2104-19-0

Target Enzymes and Pathways

- Phospholipase A2 (PLA2) Activation :

-

Lipid Metabolism :

- The compound affects lipid metabolism by reducing hepatic lipogenesis. In studies involving rats, administration of 9-oxononanoic acid resulted in a significant decrease in fatty acid synthesis and altered enzyme activities related to lipid metabolism, such as a 60% reduction in acetyl-CoA carboxylase activity .

Biochemical Effects

The compound's action leads to several biochemical changes:

- Increased levels of long-chain acyl-CoA derivatives.

- Elevated activities of glucose 6-phosphate and isocitrate dehydrogenases.

- Changes in NADPH levels, which are critical for various metabolic pathways .

Lipid Peroxidation and Eicosanoid Production

This compound plays a role in lipid peroxidation processes:

- It induces the production of thromboxane B2 (TxB2), a potent vasoconstrictor and platelet aggregator, indicating its involvement in hemostasis and thrombus formation .

- The compound has been observed to increase PLA2 activity in human blood, leading to enhanced TxB2 production in a dose-dependent manner .

Case Studies and Research Findings

- Effect on Lipogenesis :

- PLA2 Activation :

- Metabolic Impact :

Data Tables

特性

IUPAC Name |

9-methoxy-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPSAPZUZXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175253 | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-19-0 | |

| Record name | Monomethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl azelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods explored for the synthesis of Methyl hydrogen azelate, and which one proved to be most effective?

A1: Researchers investigated several methods for synthesizing Methyl hydrogen azelate. These included:

- Direct Esterification: Reacting azelaic acid with methanol [].

- Hydrolysis of Dimethyl azelate: Using either sodium hydroxide or barium hydroxide in methanol [].

Q2: Beyond its use as a precursor for other compounds, what interesting property of Methyl hydrogen azelate was observed in a study on acid catalysis?

A2: While not its primary application, Methyl hydrogen azelate was used as a model substrate in a study investigating the catalytic activity of polymeric sulfonic acids []. Interestingly, researchers observed that a specific type of polymeric sulfonic acid with strong hydrophobic character (e.g., 69% sulfonated polystyrene-sulfonic acid) displayed remarkable catalytic efficiency in hydrolyzing Methyl hydrogen azelate in water. This efficiency surpassed that of hydrochloric acid by more than fivefold []. This finding suggests a potential role of hydrophobic interactions between the catalyst and Methyl hydrogen azelate in aqueous environments, influencing the hydrolysis rate.

Q3: How was Methyl hydrogen azelate utilized in the synthesis of 8-oxycaprylic acid?

A3: Methyl hydrogen azelate served as a crucial starting material in the synthesis of 8-oxycaprylic acid []. Two distinct pathways were employed:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。